molecular formula C30H18 B1618600 Dibenzo[a,c]pentacene CAS No. 216-08-0

Dibenzo[a,c]pentacene

Cat. No.: B1618600
CAS No.: 216-08-0
M. Wt: 378.5 g/mol
InChI Key: FMULMJRDHBIBNO-UHFFFAOYSA-N
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Description

Dibenzo[a,c]pentacene is a polycyclic aromatic hydrocarbon composed of five linearly fused benzene rings. This compound is known for its unique electronic properties and stability, making it a subject of interest in various scientific research fields, including organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo[a,c]pentacene typically involves the cyclization of precursor molecules under specific conditions. One common method includes the use of phenylacetylenes, which are coupled in the presence of catalysts such as palladium complexes and bases like cesium fluoride . The reaction conditions often require elevated temperatures and inert atmospheres to ensure the successful formation of the pentacene structure.

Industrial Production Methods

While industrial-scale production methods for this compound are not extensively documented, the principles of organic synthesis and the use of scalable reactions, such as those involving palladium-catalyzed coupling, can be adapted for larger-scale production. The optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[a,c]pentacene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine, while nitration can be achieved using nitric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, into the pentacene framework.

Scientific Research Applications

Structural Characteristics

Dibenzo[a,c]pentacene is characterized by a structure consisting of five linearly fused benzene rings, which contributes to its high degree of conjugation. This structural arrangement enhances its electronic properties, making it an attractive candidate for applications in organic semiconductors. The molecular formula for this compound is C22H14C_{22}H_{14}.

Electronic Properties

This compound exhibits remarkable electronic properties that are critical for its application in organic electronics:

  • Charge Transport : DBP has demonstrated excellent charge-transporting capabilities, which are essential for its use in OFETs. Studies have shown that the charge mobility can reach up to 0.76cm2V1s10.76\,cm^2\,V^{-1}s^{-1} when processed into thin films .
  • Photophysical Properties : DBP shows strong absorption in the visible region and efficient exciton generation upon light exposure. These properties make it suitable for applications in photonic devices and photodynamic therapy .

Organic Electronics

DBP has been extensively researched for its use in organic electronic devices:

  • Organic Field-Effect Transistors (OFETs) : The high charge mobility of DBP makes it an ideal candidate for OFETs. Its thin-film morphology influences charge transport characteristics, which are critical for device performance .
  • Organic Photovoltaics : The ability of DBP to generate excitons upon light absorption makes it a potential material for organic solar cells, where efficient exciton dissociation is crucial for energy conversion.

Photodynamic Therapy

The photophysical properties of this compound suggest potential applications in biomedicine:

  • Photodynamic Therapy (PDT) : Due to its ability to generate reactive oxygen species upon light activation, DBP could be utilized in PDT for cancer treatment. However, further studies are needed to explore its biocompatibility and therapeutic efficacy .

Comparative Analysis with Related Compounds

CompoundStructure CharacteristicsUnique Features
This compoundFive linearly fused benzene ringsHigh charge mobility; potential PDT applications
PentaceneFive linearly fused benzene ringsWell-studied organic semiconductor
HeptaceneSeven linearly fused benzene ringsUnique photophysical properties
Dibenzo[a,e]pentaceneSimilar fusion but different arrangementDifferent electronic properties due to structure

Case Studies and Research Findings

  • Thin-Film Morphology Studies : Research has shown that the intermolecular interactions within thin films of this compound significantly affect its charge transport properties. Investigations into various substrate interactions have provided insights into optimizing device performance .
  • Photophysics Investigation : A study focusing on the transformation from monomer to thin film revealed enhanced visible light absorption characteristics and ultrafast singlet fission processes in this compound, indicating its potential utility in advanced photonic applications .

Mechanism of Action

The mechanism by which dibenzo[a,c]pentacene exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The molecular targets and pathways involved include interactions with other conjugated systems and the facilitation of electron or hole transport in organic semiconductors .

Biological Activity

Dibenzo[a,c]pentacene (DBP) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its unique structural characteristics and potential applications in various fields, including organic electronics and biomedicine. This article delves into the biological activity of this compound, highlighting its photophysical properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

This compound consists of five linearly fused benzene rings, making it a member of the acene family. Its structure allows for significant conjugation, which influences its electronic properties and interactions with biological systems. The compound's molecular formula is C30H18, characterized by high stability and unique photophysical behavior that makes it suitable for various applications.

Photodynamic Properties

Research indicates that this compound exhibits notable photodynamic properties , particularly its ability to generate reactive oxygen species (ROS) upon light exposure. This property is crucial for potential applications in photodynamic therapy (PDT) , where compounds are activated by light to produce cytotoxic effects on targeted cells, such as cancer cells. The generation of ROS can induce apoptosis and necrosis in malignant cells, highlighting the therapeutic potential of this compound in oncology .

Case Studies

  • Photodynamic Therapy Applications : A study explored the efficacy of this compound in inducing cell death in cancer cell lines when activated by specific wavelengths of light. The results demonstrated a significant increase in cell death rates compared to untreated controls, suggesting its potential as a PDT agent .
  • Toxicological Studies : Investigations into the compound's safety profile revealed that while this compound effectively kills cancer cells, it also poses risks to healthy cells at higher concentrations. Further studies are necessary to determine safe dosage levels and application methods.
  • Comparative Analysis with Other PAHs : this compound was compared with other PAHs like pentacene and tetracene regarding their biological activities. While all exhibited some level of cytotoxicity, this compound showed enhanced efficacy due to its superior ability to generate ROS .

Mechanistic Insights

The mechanism of action for this compound involves the formation of singlet oxygen and other reactive species upon excitation with light. This process can be summarized as follows:

  • Absorption of Light : this compound absorbs light energy, promoting electrons to higher energy states.
  • Energy Transfer : The excited state can transfer energy to molecular oxygen present in the environment, converting it into singlet oxygen.
  • Cellular Impact : The generated singlet oxygen leads to oxidative damage within cells, triggering apoptotic pathways.

Table 1: Summary of Biological Activity Studies on this compound

Study ReferenceFocus AreaKey Findings
Photodynamic TherapyInduces significant apoptosis in cancer cells
Toxicological AssessmentHigher concentrations pose risks to healthy cells
Comparative PAH AnalysisEnhanced efficacy compared to pentacene and tetracene

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety profile in a living organism.
  • Mechanistic Studies : Detailed studies on the pathways activated by ROS generation and their implications for cellular health.
  • Formulation Development : Exploring various formulations that could enhance the delivery and effectiveness of this compound in clinical settings.

Properties

IUPAC Name

heptacyclo[16.12.0.03,16.04,9.010,15.020,29.022,27]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18/c1-2-8-20-14-22-16-24-18-30-28-12-6-4-10-26(28)25-9-3-5-11-27(25)29(30)17-23(24)15-21(22)13-19(20)7-1/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMULMJRDHBIBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C4C=C5C6=CC=CC=C6C7=CC=CC=C7C5=CC4=CC3=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175966
Record name Dibenzo(a,c)pentacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216-08-0
Record name Dibenzo(a,c)pentacene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000216080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(a,c)pentacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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